molecular formula C30H22BrClN4O B2796857 2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline CAS No. 361167-16-0

2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

カタログ番号 B2796857
CAS番号: 361167-16-0
分子量: 569.89
InChIキー: GPFSMOUTSZHBDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes studying the reactivity of the compound with different reagents and under different conditions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability under various conditions .

科学的研究の応用

Synthesis and Structural Analysis

Studies have focused on synthesizing various pyrazoline derivatives, showcasing the interest in their structural analysis and properties. For instance, Şahin et al. (2011) conducted synthesis and crystal structures, as well as DFT studies, on certain pyrazoline derivatives, highlighting the methodological advancements in understanding these compounds' molecular geometries and electronic structures (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Antimicrobial Activity

Pyrazoline and quinazoline derivatives have been evaluated for their antimicrobial potential. For example, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, indicating these compounds' efficacy against various microbial strains (Ansari & Khan, 2017).

Pharmacological Evaluation

The pharmacological potential of pyrazoline and quinazoline derivatives extends beyond antimicrobial activity, with studies exploring their anticancer and HIV inhibitory properties. Patel et al. (2013) prepared derivatives demonstrating significant properties against cancer and HIV, underscoring the therapeutic potential of these chemical frameworks (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).

Antioxidant and Antitumor Activities

The synthesis of novel compounds based on lawsone, featuring pyrazoline structures, has shown promising antioxidant and antitumor activities. Hassanien, Abd El-Ghani, and Elbana (2022) reported on compounds exhibiting significant effects against Ehrlich ascites carcinoma cells, demonstrating the potential of these derivatives in cancer treatment and prevention (Hassanien, Abd El-Ghani, & Elbana, 2022).

作用機序

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity of the compound and any hazards associated with its use. It includes determining the compound’s LD50 (the lethal dose that kills 50% of the test population), any potential for causing cancer (carcinogenicity), and any potential for causing birth defects (teratogenicity) .

将来の方向性

This involves discussing potential future research directions. For example, if the compound has shown promising biological activity, future research could involve testing the compound in animal models or clinical trials .

特性

IUPAC Name

2-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrClN4O/c1-37-28-10-6-5-9-23(28)26-18-27(19-11-13-21(31)14-12-19)36(35-26)30-33-25-16-15-22(32)17-24(25)29(34-30)20-7-3-2-4-8-20/h2-17,27H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFSMOUTSZHBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。